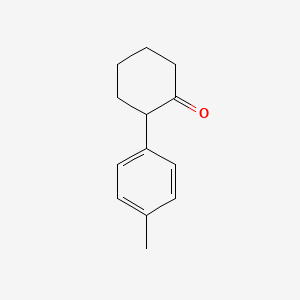

2-(p-Tolyl)cyclohexanone

Description

Contextualization within Modern Organic Synthesis and Retrosynthetic Analysis

In the field of modern organic synthesis, the strategic construction of complex molecules is often guided by the principles of retrosynthetic analysis. amazonaws.com This process involves mentally deconstructing a target molecule into simpler, commercially available, or easily synthesizable precursors. amazonaws.com Within this paradigm, 2-(p-Tolyl)cyclohexanone emerges as a valuable building block, or "synthon." Its structure, featuring a cyclohexanone (B45756) core with an aryl substituent at the alpha-position, represents a common motif in numerous complex natural products and bioactive compounds. acs.org The planning of a synthesis for a target molecule begins with the product and works backward to the starting materials, a process known as retrosynthesis. amazonaws.com The 2-arylcyclohexanone framework is a key intermediate in the synthesis of various biologically active molecules, making its own synthesis a critical area of study. dicp.ac.cn

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com The synthesis of α-aryl ketones, including this compound, has been significantly advanced through metal-catalyzed reactions, which offer alternatives to classical methods that often require harsh conditions or stoichiometric amounts of toxic reagents. scispace.com These advanced methods, such as the palladium-catalyzed α-arylation of ketones, provide a direct route to this important structural class. nsf.govorganic-chemistry.org

Significance of Substituted Cyclohexanones as Key Intermediates in Advanced Synthetic Methodologies

Substituted cyclohexanones are foundational intermediates in organic synthesis due to their versatile reactivity and their prevalence in the core structure of many natural products and pharmaceuticals. acs.orgresearchgate.net The cyclohexanone ring allows for a multitude of chemical transformations. For instance, the methylene (B1212753) groups alpha to the carbonyl can be selectively deprotonated to enable reactions at either the C-2 or C-6 position. acs.org

The structural diversity of cyclohexanones is readily expanded through a variety of established chemical reactions, including enolate arylation and alkylation, conjugate additions, and the Diels-Alder reaction. researchgate.net This accessibility makes them ideal starting points for synthesizing more complex structures. Recent advancements have focused on the dehydrogenation and subsequent aromatization of cyclohexanones to produce a wide array of substituted phenols, a transformation of significant industrial and academic interest. researchgate.net Furthermore, methods for the direct conversion of cyclohexanones into valuable products like o-phenylenediamines using catalysts and air as a green oxidant are being developed, highlighting the scaffold's importance in sustainable chemistry. rsc.org The convergent synthesis of these cyclic ketones is a high priority for chemists, as they are precursors to numerous carbocyclic and heterocyclic scaffolds found in FDA-approved drugs and bioactive compounds. nih.gov

Overview of Current Research Trajectories Pertaining to this compound and its Functionalized Analogues

Current research on this compound and related 2-arylcyclohexanones is vibrant and multifaceted, with a strong emphasis on stereoselective synthesis and novel functionalization strategies.

Catalytic Asymmetric Synthesis: A major focus is the development of catalytic enantioselective methods to produce chiral 2-arylcyclohexanones, which are valuable synthetic intermediates. dicp.ac.cn Elegant enantioselective arylation and alkylation techniques have been devised for this purpose. dicp.ac.cn For example, palladium-catalyzed α-arylation using ligands like Difluorphos has been shown to produce α-aryl ketones with high enantioselectivity (70-98% ee). nih.gov Rhodium-catalyzed asymmetric arylation of substrates like cyclobutenone ketals also provides access to enantioenriched cyclic structures. dicp.ac.cnnih.gov Additionally, rearrangement reactions, such as the chiral N-triflyl phosphoramide-catalyzed enantioselective pinacol (B44631) rearrangement, have been successfully employed for the synthesis of enantioenriched 2,2-diarylcyclohexanones. dicp.ac.cnnih.gov

Functionalization and Derivatization: Research is also directed towards the further transformation of the this compound scaffold. One notable strategy is the kinetic resolution of racemic 2-arylcyclohexanones through an enantioselective Baeyer-Villiger oxidation, which can yield both enantioenriched lactones and unreacted ketones with high enantiomeric excess. colab.wsresearchgate.net The conversion of substituted cyclohexanones into other important chemical motifs is also an active area. For instance, iodine-mediated synthesis can transform cyclohexanones into methylthio-substituted catechols, utilizing DMSO as a solvent, oxygen source, and methylthiolation agent. researchgate.net The derivatization of the ketone functionality, for example, through reaction with p-tolyl isocyanate, is another area of investigation, often to facilitate analysis or further synthetic steps. researchgate.net

The following table provides examples of synthetic methods developed for 2-arylcyclohexanones, illustrating the variety of catalysts and conditions employed.

| Reaction Type | Ketone Substrate | Aryl Source/Reagent | Catalyst/Ligand | Base | Yield | Enantiomeric Excess (ee) | Ref |

| α-Arylation | 2-Methyltetralone | p-Iodotoluene | Palladium-Difluorphos | - | 20% | 21% | nih.gov |

| α-Arylation | 2-Methyltetralone | p-Bromotoluene | Palladium-Difluorphos | - | - | 80% | nih.gov |

| α-Arylation | Acetophenone | 3-Bromopyridine | XPhos Palladacycle Gen. 4 | NaOtBu | Decent | N/A | nsf.gov |

| Baeyer-Villiger Oxidation (Kinetic Resolution) | Racemic 2-Arylcyclohexanones | Benzaldehyde/O₂ | Chiral N,N'-dioxide-Sc(III) complex | - | Up to 99% | Up to 95% | colab.wsresearchgate.net |

| Transition-Metal-Free Arylation | α-Bromo Cyclohexanone | p-Tolylboronic Acid | - | p-TsOH | - | N/A | rsc.org |

Scope and Objectives of the Comprehensive Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to situate this compound within the broader context of modern synthetic chemistry, detailing its importance as a synthetic intermediate. It will achieve this by first exploring its role in retrosynthetic logic. Subsequently, the article will highlight the general significance of the substituted cyclohexanone scaffold. Finally, it will delve into the specific and current research avenues involving this compound and its analogs, with a particular focus on catalytic and stereoselective methodologies. The content is strictly confined to these academic and research-oriented topics.

Structure

3D Structure

Propriétés

Numéro CAS |

52776-14-4 |

|---|---|

Formule moléculaire |

C13H16O |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

2-(4-methylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C13H16O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |

Clé InChI |

FDTZSXIAYAGOMF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2CCCCC2=O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 P Tolyl Cyclohexanone and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective functionalization of the cyclohexanone (B45756) core at the C2 position with a p-tolyl group presents a significant synthetic challenge. Modern strategies prioritize direct and efficient carbon-carbon bond formation while controlling selectivity.

Organocatalytic Approaches in Cyclohexanone Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the preparation of chiral molecules. The use of small organic molecules as catalysts provides a green and sustainable approach to the synthesis of enantiopure compounds.

The direct asymmetric α-arylation of ketones remains a challenging yet highly desirable transformation. While significant progress has been made in the formation of quaternary stereocenters, the creation of tertiary stereocenters, such as that in 2-(p-Tolyl)cyclohexanone, is less common. acs.org The development of novel catalytic systems is crucial for accessing these enantioenriched products.

Recent advancements have focused on the desymmetrization of prochiral substrates. For instance, chiral N,N'-dioxide-Sc(III) complex catalysts have been successfully employed in the kinetic resolution of racemic 2-arylcyclohexanones via an abnormal Baeyer-Villiger oxidation, yielding enantioenriched 3-aryloxepan-2-ones and unreacted ketones with high enantiomeric excess (ee). colab.ws Additionally, the construction of chiral quaternary carbon centers has been achieved through the catalytic asymmetric alkylation of 2-arylcyclohexanones under phase-transfer conditions. kyoto-u.ac.jptuat.ac.jp

L-proline and its derivatives have proven to be versatile organocatalysts for a variety of asymmetric transformations. sigmaaldrich.comillinois.edu These catalysts are particularly effective in promoting reactions via enamine intermediates, enabling the stereoselective functionalization of ketones and aldehydes. illinois.edu

A significant breakthrough in this area is the development of a highly enantioselective palladium/L-proline-catalyzed α-arylative desymmetrization of cyclohexanones. nih.govacs.org This strategy provides access to optically active morphan derivatives bearing α-carbonyl tertiary stereocenters in good yields and with excellent enantioselectivities (up to 99% ee). nih.govacs.org The synthesis of tertiary α-aryl carbonyl stereocenters is particularly challenging due to potential epimerization of the product. thieme-connect.comthieme-connect.com This cooperative catalytic system, combining L-proline with a palladium complex, overcomes this issue by directly coupling aryl halides with ketones under conditions that prevent epimerization. thieme-connect.comthieme-connect.com This method has been shown to be effective for the synthesis of a range of optically active morphan derivatives. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Pd(OAc)2/L-Proline | Functionalized Cyclohexanone | Morphan Derivative | up to 95 | up to 99.5 |

Table 1: Representative results for the Palladium/L-Proline-catalyzed enantioselective α-arylative desymmetrization of cyclohexanones. thieme-connect.comthieme-connect.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, ruthenium, and osmium complexes have been extensively studied for their catalytic activity in transformations involving cyclohexanone systems.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. chemrxiv.org The α-arylation of ketones, a key transformation for synthesizing compounds like this compound, has been extensively developed using palladium catalysts. nih.govorganic-chemistry.org

The direct α-arylation of cyclohexanone with aryl halides, such as p-tolyl bromide, can be achieved using various palladium catalysts and ligands. nih.govrsc.org For instance, the combination of Pd₂(dba)₃ and Tol-BINAP has been used for the intermolecular α-arylation of cyclohexanone. nih.gov The choice of ligand is crucial for achieving high yields and selectivities. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.org The reaction typically proceeds via the formation of a palladium enolate intermediate followed by reductive elimination to form the α-aryl ketone. nih.gov

More advanced, one-pot sequential palladium-catalyzed reactions have also been developed to construct complex molecular architectures from simple starting materials. mdpi.com Furthermore, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst for the alkylation of cyclohexanone with alcohols, offering a reusable and sustainable catalytic system. bohrium.com

The enantioselective α-arylation of ketones using aryl triflates has also been accomplished with palladium catalysts ligated by chiral phosphines like difluorphos. nih.gov This method provides access to enantioenriched α-aryl ketones with high enantioselectivities, often superior to those obtained with BINAP. nih.gov For example, the reaction of 2-methyltetralone with p-tolyl triflate catalyzed by a difluorphos-palladium complex yielded the product with 78% ee. nih.gov

| Catalyst | Ligand | Arylating Agent | Product | Yield (%) | ee (%) |

| Pd₂(dba)₃ | Tol-BINAP | 4-tert-butylbromobenzene | 2-(4-tert-butylphenyl)cyclohexanone | 83 | N/A |

| Pd(dba)₂ | Difluorphos | p-Tolyl triflate | (S)-2-Methyl-2-(p-tolyl)tetralone | 85 | 78 |

Table 2: Examples of Palladium-Catalyzed α-Arylation of Cyclohexanone Derivatives. nih.govnih.gov

Ruthenium and osmium complexes are highly effective catalysts for hydrogenation reactions. acs.orgalfachemic.com While the primary focus of this section is on hydrogenation, which is the reverse of the dehydrogenation that would form an aromatic ring, the study of these catalytic systems provides valuable insights into the interaction of these metals with the cyclohexanone scaffold.

Ruthenium complexes, particularly those containing chiral ligands, are widely used for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. thieme-connect.decapes.gov.br The catalytic hydrogenation of substituted cyclohexanones is a well-established process. thieme-connect.deresearchgate.net For instance, cationic ruthenium(II) complexes have been shown to efficiently catalyze the transfer hydrogenation of cyclohexanone to cyclohexanol (B46403), achieving high conversion and selectivity. chemsociety.org.ng

Osmium complexes have also been investigated for the hydrogenation of ketones, often showing catalytic activity comparable or even superior to their ruthenium counterparts. mdpi.com Arene-osmium(II) complexes can selectively convert cyclohexanone into cyclohexanol with high yields. mdpi.com Kinetic and mechanistic studies on the hydrogenation of cyclohexanone catalyzed by osmium complexes have provided a deeper understanding of the catalytic cycle. unito.it While less common, osmium catalysts have also been applied in asymmetric hydrogenation. thieme-connect.de

| Catalyst | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

| Cationic Ruthenium(II) Complex | Transfer Hydrogenation | Cyclohexanone | Cyclohexanol | 80 | 98 |

| Arene-Osmium(II) Complex | Transfer Hydrogenation | Cyclohexanone | Cyclohexanol | ≥90 | N/A |

Table 3: Performance of Ruthenium and Osmium Catalysts in Cyclohexanone Hydrogenation. chemsociety.org.ngmdpi.com

Copper(II) Catalysis in Oxidative Pathways Related to Cyclohexanone

Copper(II) complexes have emerged as effective catalysts for the oxidation of hydrocarbons, including cyclohexane (B81311), to produce valuable products like cyclohexanone and cyclohexanol. scispace.com These reactions often utilize hydrogen peroxide as a green oxidant, with the process being notable for its simplicity and the generation of water as the primary byproduct. researchgate.net The catalytic activity of various copper(II) complexes, such as tetranuclear copper(II)-Schiff-base complexes and those supported on materials like MCM-41, has been extensively investigated. scispace.comresearchgate.net

The mechanism of these oxidations is often proposed to proceed via a radical pathway. academie-sciences.fr The copper(II) catalyst can facilitate the decomposition of hydrogen peroxide to generate reactive oxygen species, such as hydroperoxyl (HOO•) and hydroxyl (HO•) radicals. academie-sciences.fr These radicals then abstract a hydrogen atom from cyclohexane to form a cycloalkyl radical (Cy•), which subsequently reacts with oxygen to form a cyclohexylperoxy radical (CyOO•). academie-sciences.fr This intermediate can then be converted to cyclohexanol and cyclohexanone through a series of metal-assisted decomposition and reaction steps. academie-sciences.fr The selectivity towards cyclohexanone can be influenced by the reaction conditions and the nature of the copper catalyst. scispace.comacademie-sciences.fr

| Catalyst | Oxidant | Substrate | Products | Reference |

| Tetranuclear copper(II)-Schiff-base complexes | Hydrogen Peroxide | Cyclohexane | Cyclohexanol, Cyclohexanone | scispace.com |

| Cu-MCM-41 | Benzaldehyde/O2 | Cyclohexanone | ε-caprolactone | researchgate.net |

| [Cu4(O)(L)2(CH3COO)4] | Hydrogen Peroxide | Cyclohexane | Cyclohexanol, Cyclohexanone | scispace.com |

| Tetracopper(II) complex in ionic liquid | Hydrogen Peroxide | Cyclohexane | Cyclohexanol, Cyclohexanone | academie-sciences.fr |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds with potential biological activity. These methods often employ chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of the reactions.

The sulfinyl group in 2-(p-tolylsulfinyl)cyclohexanone acts as a powerful chiral auxiliary, directing the stereochemical course of nucleophilic additions to the carbonyl group. acs.org Aldol (B89426) reactions of lithium enolates derived from esters with (RS)-2-(p-tolylsulfinyl)cyclohexanone have been shown to proceed with high stereoselectivity, yielding β-hydroxy esters with a high degree of diastereoisomeric excess. acs.orgfigshare.com The stereoselectivity is primarily controlled by the configuration of the sulfinyl group, which dictates the equatorial approach of the enolate to the carbonyl carbon. acs.org

Similarly, the addition of sulfur-stabilized carbanions, such as those derived from sulfoxides, thioethers, and sulfones, to 2-(p-tolylsulfinyl)cyclohexanones exhibits high stereoselectivity in the formation of the chiral hydroxylic carbon. researchgate.net The nature of the sulfur functionality on the incoming nucleophile can modulate the degree of stereoselectivity. researchgate.net

Enantioselective synthesis of chiral this compound scaffolds can be achieved through various catalytic asymmetric reactions. For instance, the asymmetric α-methylation of cyclohexanone can be accomplished using insoluble cross-linked copolymers of styrene (B11656) and divinylbenzene (B73037) functionalized with chiral (S)-2-aminoalkoxy groups. researchgate.net This polymer-supported approach allows for high enantiomeric excesses of (S)-2-methylcyclohexanone. researchgate.net

Another approach involves the use of chiral catalysts in combination with a prochiral substrate. For example, the enantioselective electrocarboxylation of certain substrates can be catalyzed by an electrogenerated chiral [Co(I)(salen)]- complex. beilstein-journals.org Furthermore, the development of novel chiral auxiliaries derived from readily available starting materials continues to be an active area of research for the synthesis of a wide range of enantiomerically enriched compounds. sfu.ca

Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis by creating a chiral environment that influences the stereochemical outcome of a reaction. dokumen.pubwiley.com The Davis and Ellman groups have developed S-(p-tolyl)-sulfinimines and S-(tert-butyl)-sulfinimines, respectively, which serve as effective chiral auxiliaries. dokumen.pub The sulfinyl group in these compounds activates the imine for nucleophilic attack and directs the stereochemical course of the addition. dokumen.pub

Chiral ligands, when coordinated to a metal center, can create a chiral catalyst that promotes enantioselective transformations. dokumen.pub For example, chiral Schiff bases have been used as ligands in copper-catalyzed asymmetric reactions. beilstein-journals.org The design and synthesis of new chiral auxiliaries and ligands are essential for expanding the scope of asymmetric synthesis and accessing a broader range of chiral molecules. sfu.ca

Multicomponent and Tandem Reaction Sequences

Multicomponent and tandem reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These strategies are increasingly being applied to the synthesis of complex heterocyclic systems based on cyclohexanone scaffolds.

One-pot synthetic methods that utilize cyclohexanones as starting materials have been developed for the construction of various heterocyclic compounds. For example, a metal-free, one-pot synthesis of carbazoles has been reported from the reaction of cyclohexanones and arylhydrazine hydrochlorides. researchgate.net This process involves a sequence of condensation, cyclization, and dehydrogenation steps, using molecular oxygen as the oxidant. researchgate.net

Multicomponent reactions (MCRs) are particularly powerful for the rapid assembly of complex molecules. researchgate.net For instance, a three-component reaction of 4-acetylpyridine, malononitrile, and a cyclohexanedione derivative can afford tetrahydro-4H-chromene derivatives in a single step. nih.gov Similarly, palladium-catalyzed sequential reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, have been integrated into one-pot protocols for the synthesis of a wide array of heterocyclic structures. mdpi.com These advanced synthetic strategies provide efficient and versatile routes to novel cyclohexanone-based heterocyclic systems. nih.gov

Annulation Reactions Leading to Spirocyclic Architectures Incorporating p-Tolyl Moieties

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools for constructing complex cyclic and polycyclic systems. When applied to substrates containing a p-tolyl group, these reactions open pathways to novel spirocyclic architectures, where two rings share a single common atom. These rigid, three-dimensional structures are of great interest in drug discovery.

A variety of annulation strategies have been developed to incorporate p-tolyl moieties into spirocyclic frameworks. One prominent method involves multi-component reactions where several starting materials combine in a single operation. For instance, spiro[4.n]alkenones can be synthesized from a cyclic ketone, chloromethyl p-tolyl sulfoxide, and acetonitrile. semanticscholar.org This sequence proceeds through a spirocyclic enaminonitrile intermediate, which is then hydrolyzed to the target spiro-alkenone. semanticscholar.org

Transition-metal catalysis offers another efficient route. Rhodium(III)-catalyzed C-H activation and annulation of 5-p-tolyl-containing pyrrole (B145914) derivatives with alkynes yield complex CF₃-containing spiro-[indene-proline] compounds. rsc.orgresearchgate.net In this process, the dehydroproline moiety acts as an internal directing group, enabling the selective functionalization of an aromatic C-H bond to build the spirocyclic system. researchgate.net Similarly, copper-catalyzed [4+1] annulation of enaminothiones with specific diazo compounds has been used to create spiro-indoline-thiophenes featuring a p-tolyl group. mdpi.com

Other notable methods include:

[2+2] Cycloadditions : Used to prepare 2,6-disubstituted spiro[3.3]heptanes, including derivatives like 6-p-tolyl-spiro[3.3]heptane-2-carboxylic acid ethyl ester. researchgate.net

Base-Promoted Annulation : This approach facilitates the synthesis of diazepine-containing spiroindolines from α-halogenated p-toluenesulfonylhydrazones and isatin-derived materials. samipubco.com

Three-Component [3+2] Cycloaddition : The reaction between chalcones bearing a p-tolyl group, isatin, and an amino acid derivative generates complex spirooxindoles. dntb.gov.ua

These diverse methodologies highlight the versatility of annulation chemistry in creating structurally unique spirocyclic compounds from p-tolyl-containing precursors.

Interactive Table 1: Methodologies for Spirocyclic Synthesis with p-Tolyl Moieties

| Reaction Type | Key Reagents/Catalysts | Spirocyclic Product | Ref. |

|---|---|---|---|

| Three-Component Reaction | Chloromethyl p-tolyl sulfoxide, Cyanomethyllithium | Spiro[4.n]alkenones | semanticscholar.org |

| [2+2] Cycloaddition | Dichloroketene, Zn(Cu) couple | Spiro[3.3]heptanes | researchgate.net |

| Rh(III)-Catalyzed C-H Annulation | [Cp*RhCl₂]₂, AgSbF₆ | CF₃-Spiro[indene-prolinates] | rsc.orgresearchgate.net |

| Base-Promoted [4+3] Annulation | DABCO, Triethylamine | Spiro[indoline-diazepines] | samipubco.com |

| Copper-Catalyzed [4+1] Annulation | Cu(OTf)₂ | Spiro-indoline-thiophenes | mdpi.com |

| Three-Component [3+2] Cycloaddition | Isatin, Octahydroindole-2-carboxylic acid | Spirooxindoles | dntb.gov.ua |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of this compound and its derivatives. mlsu.ac.in Key areas of focus include minimizing or eliminating hazardous solvents, developing sustainable and reusable catalysts, and designing energy-efficient reaction protocols. mlsu.ac.in

Solvent-Free and Dry Media Methodologies

A primary goal of green chemistry is to reduce the reliance on volatile organic solvents, which contribute to pollution and pose health risks. Solvent-free and dry media reactions represent a significant step towards this goal. mlsu.ac.in These reactions are often conducted by grinding solid reactants together, sometimes with a solid support, or by heating a mixture of reactants in the absence of a solvent (melt reaction). researchgate.netrsc.org

For instance, a solvent- and catalyst-free direct aldol reaction between cyclohexanone and p-tolualdehyde can produce 2-(Hydroxy(p-tolyl)methyl)cyclohexanone, a direct precursor to the target compound. cas.cn Another relevant example is the synthesis of 4H-pyrans from α,α′-bis(substituted benzylidene) cycloalkanones, which proceeds efficiently under solvent-free conditions at elevated temperatures (110 °C). orgchemres.org The synthesis of various heterocyclic compounds has also been achieved using solvent-free "melt reactions," which offer high yields and short reaction times. researchgate.net Spray-drying has also emerged as a scalable technique for conducting organic synthesis without bulk solvents, where reactions occur in atomized microdroplets. csic.es

Interactive Table 2: Examples of Solvent-Free/Dry Media Reactions

| Reaction Type | Conditions | Product Type | Advantages | Ref. |

|---|---|---|---|---|

| Aldol Reaction | Solvent- and catalyst-free | 2-(Hydroxy(p-tolyl)methyl)cyclohexanone | No solvent or catalyst waste | cas.cn |

| Multicomponent Reaction | ZnO nanoparticles, 110 °C, solvent-free | 4H-Pyrans | Reduced waste, high efficiency | orgchemres.org |

| Condensation | Melt reaction, no catalyst | 2-Arylbenzothiazoles | Eco-friendly, simple work-up | researchgate.net |

| Diazo Coupling | Grinding, magnetic solid acid catalyst | Azo dyes | Mild conditions, recyclable catalyst | rsc.org |

| Acylation | Spray-drying | Paracetamol | Reduced reaction time, scalable | csic.es |

Development and Utilization of Sustainable Catalytic Systems

The development of sustainable catalysts is central to green chemistry. Ideal catalysts are non-toxic, efficient, and, crucially, reusable. For the synthesis of 2-arylcyclohexanones like this compound, the Suzuki-Miyaura cross-coupling is a cornerstone reaction. Research has thus focused on creating heterogeneous catalysts for this transformation that can be easily separated from the reaction mixture and reused multiple times.

A prominent strategy involves immobilizing palladium, the most common catalyst for Suzuki couplings, onto solid supports. Magnetically separable catalysts, where palladium nanoparticles are deposited on iron oxide (Fe₃O₄) cores, are particularly attractive. mdpi.comsamipubco.comfrontiersin.org These catalysts, often coated with silica (B1680970) (SiO₂) and functionalized with organic linkers, exhibit high activity and can be recovered using an external magnet, often allowing for reuse over multiple cycles with minimal loss of efficiency. samipubco.comfrontiersin.org

Other innovative supports include:

Polymer Resins : Palladium immobilized on a highly porous poly(high internal phase emulsion) (polyHIPE) has been shown to be a recyclable catalyst for Suzuki coupling. nih.gov

Biosilica : Silica derived from natural sources, such as the horsetail (B1181666) plant (Equisetum arvense), has been used to create a Fe₃O₄@SiO₂-Pd nanocatalyst, offering a green and low-cost approach. samipubco.com

Spinel Oxides : Hybrid nano-flakes of mixed metal oxides, such as Pd₀.₁Cu₀.₉Co₂O₄, have been developed as highly efficient and reusable catalysts for coupling reactions. nih.gov

These advanced catalytic systems not only facilitate the synthesis but also align with green principles by reducing metal waste and simplifying product purification.

Energy-Efficient Synthetic Protocols (Microwave, Ultrasound-Assisted)

Conventional synthetic methods often require prolonged heating, consuming significant amounts of energy. Microwave (MW) and ultrasound-assisted synthesis offer energy-efficient alternatives by dramatically reducing reaction times from hours to minutes. nih.govnumberanalytics.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to higher yields and selectivity. researchgate.net This technique has been successfully applied to the synthesis of cyclohexanone derivatives. For example, the reaction of 1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one with acetylacetone (B45752) under microwave conditions efficiently produces the corresponding acetylcyclohexanone derivative. researchgate.net Microwave-assisted Claisen-Schmidt and aldol condensations are also well-established methods for preparing precursors to complex cyclohexanone systems. globalresearchonline.netugm.ac.id

Chemical Reactivity and Mechanistic Aspects of 2 P Tolyl Cyclohexanone

Electrophilic and Nucleophilic Reactivity of the Cyclohexanone (B45756) Ring System

The reactivity of 2-(p-Tolyl)cyclohexanone is dominated by the interplay between its carbonyl group and the adjacent α-carbons. The carbonyl carbon is electrophilic, while the α-hydrogens are acidic, allowing for the formation of a nucleophilic enolate. This dual reactivity is the foundation for a wide range of transformations.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds possessing an α-hydrogen. magritek.com The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. pearson.com For cyclohexanone, this reaction can be catalyzed by either acid or base. magritek.com Under basic conditions, a hydroxide (B78521) ion abstracts an α-hydrogen to form a resonance-stabilized enolate. vaia.com This enolate then attacks another cyclohexanone molecule, leading to a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. magritek.compearson.com

The self-condensation of cyclohexanone can lead to the formation of 1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one. vaia.commdpi.com This reaction highlights the inherent reactivity of the cyclohexanone scaffold. More relevant to the title compound is the crossed aldol reaction between cyclohexanone and an aryl aldehyde, such as p-tolualdehyde. In a base-mediated aldol reaction, cyclohexanone's enolate can attack p-tolualdehyde to form 2-(hydroxy(p-tolyl)methyl)cyclohexan-1-one. acs.orgcas.cn This product is a direct precursor that establishes the this compound framework. The reaction conditions, including the choice of catalyst and solvent, are critical for controlling the product distribution and yield. mdpi.com

| Reactants | Catalyst/Conditions | Product(s) | Research Focus |

| Cyclohexanone | Base (e.g., KOH, NaOH) | 1'-hydroxy-[1,1'-bi(cyclohexan)]-2-one and its dehydration product | Self-condensation of cyclohexanone. vaia.commdpi.com |

| Cyclohexanone + Furfural | Mg/Al mixed oxides | FCH (mono-condensation) and F2CH (di-condensation) products | Biofuel synthesis from biomass-derived platform molecules. mdpi.com |

| Cyclohexanone + p-Tolualdehyde | Base-mediated | 2-(hydroxy(p-tolyl)methyl)cyclohexan-1-one | Synthesis of β-hydroxy carbonyl compounds. acs.orgcas.cn |

Table 1: Examples of Aldol Condensation Reactions Involving Cyclohexanone.

The carbonyl group and the α-carbons of this compound are primary sites for chemical modification.

Reactions at the Carbonyl Group: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.

Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base like potassium hydroxide (KOH) at high temperatures. pearson.com

Grignard Reaction: The addition of organometallic reagents, such as ethyl magnesium bromide, to cyclohexanone yields tertiary alcohols like 1-ethylcyclohexanol. vaia.com This demonstrates a key method for introducing alkyl or aryl groups at the carbonyl carbon.

Hydrazone Formation: Cyclohexanone reacts with hydrazines to form hydrazones. For instance, its reaction with p-tolylhydrazine would yield 2-(p-tolyl-hydrazono)-cyclohexanone. lookchem.com

Reactions at the Alpha-Position: The acidity of the α-hydrogens allows for deprotonation to form an enolate, which is a potent nucleophile for various reactions.

Alkylation: The enolate can be alkylated, introducing new substituents at the carbon adjacent to the carbonyl.

Sulfenylation: The related compound, 2-p-tolylsulfinyl cyclohexanone, can be further functionalized at the α-position through reactions like sulfenylation using thiosulfonates. researchgate.net

Stereoselective Additions: The addition of sulfur-stabilized carbanions to (S)-2-(p-tolylsulfinyl)cyclohexanone proceeds with high stereoselectivity. The configuration of the newly formed chiral hydroxylic carbon is controlled by the sulfinyl group of the substrate. researchgate.net This highlights the directing effect of a pre-existing chiral auxiliary at the 2-position.

Complex heterocyclic scaffolds can also be constructed starting from cyclohexanone derivatives. For example, cyclohexanone derivatives can react with ammonium (B1175870) acetate (B1210297) to form a tetrahydroquinazolinone core, demonstrating the versatility of the ring system in multicomponent reactions.

Oxidative Transformations of this compound and Related Compounds

Oxidative reactions can target the cyclohexanone ring, leading to ring expansion, or the p-tolyl substituent, modifying the aromatic side chain.

The Baeyer-Villiger oxidation is a classic organic reaction that transforms a ketone into an ester or, in the case of a cyclic ketone, a lactone, using a peroxyacid or peroxide. wikipedia.org This reaction can also be catalyzed by enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), which use a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen. wikipedia.orgharvard.edu

Enzymatic Baeyer-Villiger oxidations are noted for their high regio- and enantioselectivity. sigmaaldrich.com Cyclohexanone oxygenase, isolated from bacteria, efficiently converts various cyclic ketones into their corresponding lactones. harvard.edursc.org Chemoenzymatic methods have also been developed, using lipases like Novozyme-435 (from Candida antarctica) to generate a peracid in situ from a carboxylic acid and an oxidant like urea-hydrogen peroxide (UHP). scilit.comnih.gov This approach has proven effective for the Baeyer-Villiger oxidation of cyclohexanone and various substituted cyclohexanones. scilit.com

For an unsymmetrical ketone like this compound, the key challenge is controlling regioselectivity—that is, which of the two α-carbons migrates to the oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl. The presence of the p-tolyl group at the 2-position presents a complex case where controlling the selective migration of either the substituted C-2 or the unsubstituted C-6 is a significant synthetic challenge. nih.govrsc.org

The p-tolyl group itself contains a reactive methyl substituent that can be targeted for oxidation. Under strong oxidizing conditions, such as with potassium permanganate, the methyl group of a tolyl moiety can be oxidized to a carboxylic acid. smolecule.com

In the context of asymmetric synthesis, the p-tolyl group has been extensively studied as part of substrates for oxidation reactions. A prominent example is the asymmetric oxidation of prochiral sulfides, such as methyl p-tolyl sulfide, to chiral sulfoxides. ucc.ie Various catalytic systems have been developed to achieve high enantioselectivity in these transformations.

| Catalyst System / Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ti(Oi-Pr)₄ / (R,R)-DET / TBHP | Methyl p-tolyl sulfide | (R)-Methyl p-tolyl sulfoxide | 91% | ucc.ie |

| Ti(Oi-Pr)₄ / (R)-BINOL / TBHP | Methyl p-tolyl sulfide | (R)-Methyl p-tolyl sulfoxide | up to 96% | ucc.ie |

| Ti(Oi-Pr)₄ / (R)-6,6'-Diphenyl-BINOL / TBHP | Methyl p-tolyl sulfide | (R)-Methyl p-tolyl sulfoxide | 98% | ias.ac.in |

| N-Bromosuccinimide / Optically-active alcohol | Benzyl (B1604629) p-tolyl sulfide | Optically-active benzyl p-tolyl sulfoxide | Varies with alcohol | oup.com |

Table 2: Examples of Asymmetric Oxidation Involving p-Tolyl Sulfides.

These studies show that chiral catalysts can effectively differentiate between the enantiotopic faces of the sulfur atom, with the electronic properties of the p-tolyl group influencing the reaction's efficiency. Electron-donating groups on the aryl ring generally lead to higher enantioselectivity compared to electron-withdrawing groups. ias.ac.in

Ketones themselves can serve as powerful organocatalysts for the asymmetric epoxidation of unfunctionalized alkenes. researchgate.netresearchgate.net This reaction, often called the Shi epoxidation, typically uses a chiral, non-racemizing ketone catalyst derived from fructose, along with a stoichiometric oxidant like potassium peroxomonosulfate (Oxone). organic-chemistry.orgwikipedia.org

The mechanism involves the in situ generation of a highly reactive chiral dioxirane (B86890) from the ketone catalyst and the oxidant. organic-chemistry.orgacs.org This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. wikipedia.org The ketone catalyst is regenerated in the process, allowing it to be used in catalytic amounts. acs.org The reaction conditions, particularly pH, are crucial; a basic pH (around 10.5) increases the rate of dioxirane formation and minimizes catalyst degradation through an undesired Baeyer-Villiger side reaction. organic-chemistry.orgacs.org This methodology provides a powerful tool for accessing optically active epoxides from various types of olefins, including trans-disubstituted and trisubstituted alkenes. organic-chemistry.orgsigmaaldrich.com While this compound itself is the substrate of interest in this article, its structural class (ketones) is central to this important catalytic transformation.

Reductive Processes Involving this compound

The reduction of the carbonyl group in this compound is a fundamental transformation, yielding corresponding cyclohexanols. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the nature of the reducing agent.

Homogeneous catalytic hydrogenation offers a powerful method for the reduction of ketones like this compound under mild conditions. The mechanisms typically involve transition metal complexes, such as those of rhodium, ruthenium, and osmium, which activate molecular hydrogen. orgsyn.orgresearchgate.net

A general catalytic cycle for ketone hydrogenation, for instance with cationic ruthenium or osmium complexes like [MH(CO)(NCMe)₂(PPh₃)₂]BF₄, involves several key steps. researchgate.netresearchgate.net The process is initiated by the oxidative addition of a hydrogen molecule to the coordinatively unsaturated metal center, forming a dihydrido species. researchgate.netresearchgate.net This is often the rate-determining step of the catalytic cycle. researchgate.net Subsequently, the ketone substrate coordinates to the metal complex. The reaction proceeds through the migratory insertion of the carbonyl group into one of the metal-hydride bonds, forming a metal-alkoxide intermediate. The final step is the reductive elimination of the alcohol product, which regenerates the active catalyst for the next cycle. researchgate.net The efficiency of these catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), is sensitive to steric hindrance around the carbonyl group. orgsyn.org

Table 1: Catalyst Systems for Homogeneous Hydrogenation of Cyclohexanones

| Catalyst Precursor | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| [RuH(CO)(NCMe)₂(PPh₃)₂]BF₄ | 2-Methoxyethanol (B45455) | 100 °C, 50 atm H₂ | Cyclohexanol (B46403) | researchgate.net |

| [OsH(CO)(NCMe)₂(PPh₃)₂]BF₄ | 2-Methoxyethanol | 100 °C, 50 atm H₂ | Cyclohexanol | researchgate.net |

| Tris(triphenylphosphine)rhodium chloride | Benzene (B151609) | Room Temp, 1 atm H₂ | Dihydrocarvone (from Carvone) | orgsyn.org |

| RuCl₂(PPh₃)₃ | Propan-2-ol | 143 °C | Cyclohexanol | niscpr.res.in |

In derivatives such as 2-(p-tolylsulfinyl)cyclohexanone, the chiral sulfinyl group exerts powerful stereocontrol over the reduction of the adjacent carbonyl group. researchgate.net The high degree of 1,2-asymmetric induction observed in these reactions is critical for asymmetric synthesis. The stereoselectivity of hydride reductions, for example with lithium aluminum hydride (LiAlH₄), is rationalized by the formation of specific transition states. researchgate.net

The mechanism involves the formation of lithium chelates, where the lithium cation coordinates to both the carbonyl oxygen and the sulfinyl oxygen. researchgate.net This chelation locks the conformation of the six-membered ring and directs the hydride to attack from the less sterically hindered face. The hydride is delivered intramolecularly from an associated AlH₄⁻ moiety through the most stable, organized transition state, leading to a high diastereomeric excess of the resulting alcohol. researchgate.net The stereochemical outcome is therefore controlled by the configuration at the sulfur atom of the sulfinyl group. researchgate.net

Table 2: Stereoselectivity in Hydride Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Major Product Stereochemistry | Diastereomeric Excess/Ratio | Reference |

|---|---|---|---|---|

| 4-tert-Butylcyclohexanone | LiAlH₄ | Axial alcohol | 90:10 (ax:eq) | bham.ac.uk |

| 4-tert-Butylcyclohexanone | NaBH₄ | Equatorial alcohol | 19:81 (ax:eq) | bham.ac.uk |

| 4-tert-Butylcyclohexanone | L-Selectride® | Equatorial alcohol | 2:98 (ax:eq) | bham.ac.uk |

| (Rₛ)-2-(p-tolylsulfinyl)cyclohexanone | LiAlH₄ | High (S-config. at carbinol C) | High d.e. | researchgate.net |

Electrochemical methods provide an alternative pathway for the reduction of the cyclohexanone moiety. For related α,β-unsaturated systems like 2-cyclohexen-1-one, the electrochemical reduction in hydroethanolic solutions proceeds via a one-electron transfer to generate a radical anion intermediate. rsc.org This radical anion can then be protonated to form a neutral radical, which subsequently dimerizes to yield hydrodimers. rsc.org

In the context of asymmetric synthesis, the electrochemical reduction of this compound can be designed to favor one enantiomer of the alcohol product. This is achieved by introducing a chiral environment during the reduction. beilstein-journals.org Strategies include the use of modified electrodes coated with chiral polymers (e.g., poly-L-valine), the addition of chiral supporting electrolytes, or the use of chiral proton source mediators. beilstein-journals.org For instance, the reduction can be performed on a cathode where a chiral alkaloid is adsorbed, influencing the stereochemical course of the reaction by creating a diastereomeric transition state for the electron transfer or protonation steps. beilstein-journals.org

Detailed Mechanistic Elucidations of Key Chemical Transformations

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic studies and the direct or indirect observation of transient species like intermediates and transition states.

Kinetic studies are fundamental to elucidating reaction mechanisms. For the homogeneous catalytic hydrogenation of cyclohexanone, kinetic investigations have shown that the reaction rate can be directly proportional to the concentration of the catalyst and the pressure of hydrogen. researchgate.net A typical rate law observed for this transformation is: r = k[Catalyst][H₂] . researchgate.net This rate law suggests that the rate-determining step involves both the catalyst and hydrogen, consistent with the oxidative addition of H₂ to the metal center. researchgate.net

In other catalytic systems, such as the aerobic dehydrogenation of cyclohexanone to phenol, kinetic profiles can reveal more complex behavior. nih.gov For example, the observation of an initial "kinetic burst" in product formation followed by a slower, steady-state rate can indicate that the initial catalyst precursor rapidly transforms into a more (or less) active catalytic species during the reaction. nih.gov Furthermore, kinetic data can be fitted to sequential reaction models (e.g., A → B → C) to determine the rate constants for individual steps in a multi-step transformation. nih.gov The effect of substituents on reaction rates, analyzed through tools like Hammett plots, can also provide insight into the electronic nature of transition states. niscpr.res.in

Table 3: Kinetic Parameters for Reactions of Cyclohexanone

| Reaction | Catalyst System | Observed Rate Law | Activation Parameters (ΔH‡, ΔS‡) | Reference |

|---|---|---|---|---|

| Hydrogenation | [RuH(CO)(NCMe)₂(PPh₃)₂]BF₄ | r = k[Ru][H₂] | ΔH‡ = 71.8 kJ/mol, ΔS‡ = -39 J/mol·K | researchgate.net |

| Hydrogenation | [OsH(CO)(NCMe)₂(PPh₃)₂]BF₄ | r = k[Os][H₂] | ΔH‡ = 84.1 kJ/mol, ΔS‡ = -17 J/mol·K | researchgate.net |

| Hydrogen Transfer | RuCl₂(PPh₃)₃ | - | ρ = -1.8 (Hammett plot vs σ⁺) | niscpr.res.in |

The direct characterization of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence and structure can be inferred from spectroscopic data, trapping experiments, and computational studies.

In the homogeneous hydrogenation of cyclohexanone catalyzed by ruthenium complexes, various intermediates within the catalytic cycle have been proposed, including the initial catalyst, a dihydrido-ruthenium species after H₂ addition, a coordinated ketone complex, and a ruthenium-alkoxide species before the final product is released. researchgate.net

For reactions involving organocatalysis, such as the conjugate addition of cyclohexanone to nitroalkenes, the formation of an enamine intermediate is a key mechanistic step. jst.go.jp This enamine is formed by the condensation of cyclohexanone with a secondary amine catalyst. The transition state of the subsequent C-C bond-forming step can be stabilized by hydrogen bonding between the catalyst and the electrophile, which controls the stereochemical outcome. jst.go.jpnih.gov

In stereoselective reductions of 2-(p-tolylsulfinyl)cyclohexanone, tricoordinated lithium species, where the cation is chelated by the carbonyl and sulfinyl oxygens, are invoked as key intermediates that dictate the stereoselectivity of the hydride attack. researchgate.net Computational chemistry has become an invaluable tool for modeling the geometries and energies of these fleeting species, helping to rationalize observed stereoselectivities by comparing the energies of different possible transition states, such as chair-like or twist-boat conformations. nih.govacs.org

Table 4: Proposed Intermediates and Transition States in Cyclohexanone Reactions

| Reaction Type | Proposed Intermediate(s) | Proposed Transition State(s) | Method of Elucidation | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | [M(H)₂(ketone)(L)n], Metal-alkoxide | Oxidative addition TS | Kinetic studies, Spectroscopic analogues | researchgate.netresearchgate.net |

| Organocatalytic Addition | Enamine, Iminium ion | Zimmerman-Traxler-like, H-bonded TS | Trapping, Computational studies | jst.go.jpnih.gov |

| Stereoselective Reduction | Chelated metal-alkoxide (Li⁺) | Chair-like chelated TS | Stereochemical outcome analysis | researchgate.net |

| Aerobic Dehydrogenation | Pd nanoparticles | - | TEM, DLS, Poisoning experiments | nih.gov |

Influence of Catalyst Structure and Solvent Environment on Reaction Mechanisms

The reactivity and mechanistic pathways of reactions involving this compound are profoundly influenced by the nature of the catalyst and the surrounding solvent medium. These factors can dictate reaction rates, yields, and, particularly in asymmetric synthesis, the stereochemical outcome. Research has explored a range of conditions, from catalyst- and solvent-free systems to highly specialized bifunctional acid catalysis, to understand and control the transformations of this ketone.

One area of investigation involves the direct Aldol reaction, a fundamental carbon-carbon bond-forming reaction. Studies have demonstrated that the reaction between cyclohexanone and p-tolualdehyde to form 2-(hydroxy(p-tolyl)methyl)cyclohexanone can proceed efficiently under solvent- and catalyst-free conditions. cas.cn This approach highlights a green chemistry perspective where the inherent reactivity of the substrates is harnessed without external promoters. The reaction likely proceeds through a thermally induced enol or enolate formation, followed by nucleophilic attack on the aldehyde. The absence of a specific catalyst or solvent simplifies the reaction setup and minimizes waste, though it may offer limited control over stereoselectivity.

In contrast, the use of sophisticated catalysts in specific solvent environments enables highly controlled and enantioselective transformations. For instance, the α-hydroxylation of 2-substituted cyclohexanones, including 2-phenylcyclohexanone (B152291) which serves as a close analog to this compound, has been achieved with high enantioselectivity using bifunctional Brønsted acid catalysis. uni-koeln.de In one study, a chiral phosphoric acid derivative was employed as the catalyst for the reaction with di-tert-butyl azodicarboxylate (DBAD). The structure of the catalyst is paramount; the chiral backbone creates a specific spatial environment that directs the approach of the reagents, leading to a preferred stereoisomer. The reaction of 2-phenylcyclohexanone was scalable, delivering the product in 77% yield and a high 97.5:2.5 enantiomeric ratio (er) at the 1 mmol scale. uni-koeln.de This demonstrates the power of catalyst structure in dictating mechanistic pathways to achieve high levels of stereocontrol.

The solvent environment plays a critical, intertwined role with the catalyst. Solvents can influence catalyst activity, solubility of reagents, and the stability of transition states. In many organocatalytic reactions, solvent polarity and hydrogen-bonding capability are key parameters. For example, in the hydrogenation of simple cyclohexanone catalyzed by ruthenium complexes, the initial reaction rate was found to be significantly dependent on the solvent, with faster rates observed in somewhat polar solvents like 2-methoxyethanol compared to non-polar toluene. researchgate.net While this example does not involve this compound directly, it illustrates the fundamental principle that solvent choice can alter reaction kinetics by stabilizing or destabilizing key intermediates in a catalytic cycle.

Furthermore, the choice of solvent can dramatically alter the entire reaction mechanism. In the asymmetric transfer hydrogenation of ketones using certain chiral manganese-based catalysts, high enantiomeric excess was achieved in isopropanol, whereas only racemic products were formed in methanol. mdpi.com This was attributed to a shift in the catalytic pathway: a metal-ligand cooperative mechanism operates in isopropanol, while a non-stereoselective metal hydride transfer occurs in methanol. mdpi.com Such findings underscore that the solvent is not merely an inert medium but an active participant in the reaction mechanism, capable of directing the catalytic cycle down different paths.

The interplay between catalyst and solvent is therefore a crucial consideration in designing synthetic routes involving this compound. While catalyst-free conditions offer simplicity, structured catalysts in optimized solvent systems provide the precision required for complex syntheses, particularly those demanding high enantioselectivity.

Data Tables

Table 1: Enantioselective α-Hydroxylation of 2-Phenylcyclohexanone

This table presents the results for the enantioselective α-hydroxylation of 2-phenylcyclohexanone, a close structural analog of this compound, using a chiral phosphoric acid catalyst.

| Substrate | Catalyst Loading (mol%) | Reagent | Solvent | Yield (%) | Enantiomeric Ratio (er) | Source |

| 2-Phenylcyclohexanone | 1 | DEAD | Not Specified | 77 | 97.5:2.5 | uni-koeln.de |

DEAD: Diethyl azodicarboxylate

Table 2: Influence of Solvent on the Hydrogenation of Cyclohexanone

This table shows the effect of different solvents on the initial rate of homogeneous hydrogenation of cyclohexanone using a Ruthenium-based catalyst precursor, [RuH(CO)(NCMe)2(PPh3)2]BF4. This data illustrates the general principle of solvent effects on ketone hydrogenation.

| Solvent | Initial Rate (r, s⁻¹) x 10⁶ | Source |

| Toluene | 0.499 | researchgate.net |

| 2-Ethoxyethanol | 1.69 | researchgate.net |

| 2-Methoxyethanol | 2.59 | researchgate.net |

Conditions: [Ru] = 0.97 mM, [Cyclohexanone] = 0.19 M, T = 363 K, P = 1 bar.

Advanced Spectroscopic and Structural Characterization of 2 P Tolyl Cyclohexanone and Its Derivatives

Comprehensive Spectroscopic Methods for Structure Assignment

Spectroscopic methods are indispensable tools for elucidating the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 2-(p-Tolyl)cyclohexanone, the proton signals are expected in distinct regions. The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons on the tolyl group are expected to produce a singlet peak around δ 2.3 ppm. The aliphatic protons on the cyclohexanone (B45756) ring would exhibit complex multiplets between δ 1.5 and δ 3.5 ppm. The methine proton at the C2 position, adjacent to both the aryl group and the carbonyl, is anticipated to be downfield within this aliphatic range due to deshielding effects.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is the most deshielded, typically appearing at δ > 200 ppm. The aromatic carbons of the tolyl group are expected between δ 125-145 ppm. The carbon atom of the tolyl group attached to the cyclohexanone ring and the carbon bearing the methyl group will have distinct chemical shifts within this range. The methyl carbon itself would appear far upfield, typically around δ 21 ppm. The carbons of the cyclohexanone ring would be found in the δ 20-60 ppm region.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (p-Tolyl) | 7.0 - 7.3 (m) |

| ¹H | Methine (α to C=O) | ~3.5 (m) |

| ¹H | Cyclohexyl (CH₂) | 1.5 - 2.8 (m) |

| ¹H | Methyl (Ar-CH₃) | ~2.3 (s) |

| ¹³C | Carbonyl (C=O) | > 200 |

| ¹³C | Aromatic (p-Tolyl) | 125 - 145 |

| ¹³C | Methine (C-Ar) | ~50 - 60 |

| ¹³C | Cyclohexyl (CH₂) | 20 - 45 |

| ¹³C | Methyl (Ar-CH₃) | ~21 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent absorption band is the carbonyl (C=O) stretch, which is characteristic of ketones. This band is typically strong and sharp, appearing in the region of 1685-1725 cm⁻¹. In derivatives such as (((4-(tert-butyl)-2-((S)-(phenylamino) (p-tolyl) methyl)cyclohexan-1-one)), this carbonyl stretch is observed at 1691 cm⁻¹. researchgate.net Other significant peaks include C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl ring (below 3000 cm⁻¹) and the sp² hybridized carbons of the tolyl ring (above 3000 cm⁻¹). Aromatic C=C stretching vibrations are also expected around 1600 and 1500 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | sp² C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1725 - 1685 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium-Weak |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through fragmentation patterns. The molecular formula of this compound is C₁₃H₁₆O, which corresponds to a molecular weight of approximately 188.26 g/mol . nih.gov In an MS experiment, the molecular ion peak (M⁺) would be observed at m/z = 188. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing mixtures and confirming the identity of compounds. researchgate.net The fragmentation of this compound would likely involve characteristic losses from the cyclohexanone ring and cleavage at the bond connecting the two ring systems.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O | nih.gov |

| Molecular Weight | 188.26 g/mol | nih.gov |

| Monoisotopic Mass | 188.12012 Da | uni.lu |

| Predicted [M+H]⁺ | 189.12740 | uni.lu |

| Predicted [M+Na]⁺ | 211.10934 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules with π-systems and non-bonding electrons, such as this compound, exhibit characteristic absorptions in the UV-Vis range. Two primary types of transitions are expected: a weak n→π* transition associated with the non-bonding electrons of the carbonyl oxygen, occurring at a longer wavelength (lower energy), and more intense π→π* transitions associated with the aromatic p-tolyl ring at shorter wavelengths (higher energy). researchgate.net Theoretical calculations on related structures like 2-(2-hydroxy-benzylidene)-cyclohexanone support the presence of these distinct electronic transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π | Aromatic Ring (p-Tolyl) | 200 - 280 |

| n → π | Carbonyl (C=O) | 280 - 350 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While spectroscopy provides data on molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies of this compound Derivatives

For instance, the crystal structure of 4-(p-tolyl)-1-thia-4-azaspirodecan-3-one, a spirocyclic derivative synthesized from related precursors, has been determined. researchgate.net This compound crystallizes in the P2₁2₁2₁ space group, confirming its molecular connectivity and revealing the specific stereochemistry and packing interactions within the crystal lattice. researchgate.net Another study on 4-tert-butyl-2-(p-tolylsulfinyl)cyclohexanone, a direct derivative, confirmed its structure through X-ray crystallography, elucidating the relative configurations of the substituents on the cyclohexanone ring. researchgate.net These derivative studies are invaluable for understanding the steric and electronic effects that the p-tolyl group imposes on the cyclohexanone ring's conformation.

Table 5: Crystallographic Data for a Derivative of this compound

| Parameter | 4-(p-tolyl)-1-thia-4-azaspirodecan-3-one researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Analysis of Crystal Packing, Molecular Conformation, and Torsion Angles

The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a bulky substituent like the p-tolyl group at the C2 position can induce conformational distortions. Studies on related 2-arylcyclohexanones show that the aryl substituent generally prefers an equatorial position to minimize 1,3-diaxial interactions. researchgate.net In the solid state, the conformation is also influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. acs.org

Torsion angles, which describe the geometric relationship between different parts of a molecule around a chemical bond, are critical for defining the precise conformation. wikipedia.org For instance, in a derivative, 2-(p-Tolyl)-1,3-diazaspiro[4.4]non-1-en-4-one, specific torsion angles have been determined through crystallographic analysis, illustrating the fixed conformation in the solid state. rsc.org Analysis of cyclohexanone-based chalcones, which share the core cyclohexanone ring, reveals that the stereochemistry and dihedral angles confirm specific envelope or chair conformations of the ring. acs.orgresearchgate.net

Table 1: Selected Torsion Angles for a this compound Derivative This table presents torsion angle data for 2-(p-Tolyl)-1,3-diazaspiro[4.4]non-1-en-4-one, a related derivative, illustrating the defined geometry in the crystalline form. rsc.org

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N2 | C8 | C9 | O1 | 177.74 |

| N2 | C8 | C9 | N1 | -2.14 |

| N2 | C8 | C11 | C12 | 53.31 |

Computational Chemistry and Theoretical Studies

Theoretical calculations are indispensable tools for complementing experimental data, offering insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For this compound and its derivatives, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable (optimized) molecular geometry. acs.orgnih.govmaterialsciencejournal.org

These calculations provide optimized bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data from X-ray diffraction. researchgate.net The optimized structure corresponds to a minimum on the potential energy surface. ias.ac.in For example, DFT studies on 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related heterocyclic compound, have successfully validated its structure. materialsciencejournal.orgresearchgate.net Similarly, calculations on cyclohexanone-based chalcones have provided detailed geometric parameters. nih.gov

Table 2: Common DFT Functionals and Basis Sets for Cyclohexanone Derivatives This table lists computational methods frequently used in the theoretical study of cyclohexanone-related structures. acs.orgnih.govmaterialsciencejournal.orgresearchgate.net

| Functional | Basis Set | Application |

| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |

| ωB97XD | 6-311++G(d,p) | Geometry Optimization, Intermolecular Interactions |

| MP2 | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com For derivatives of this compound, the HOMO is often located on the electron-rich p-tolyl ring, while the LUMO may be distributed across the carbonyl group and the aromatic system. acs.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict sites for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, often found near the carbonyl oxygen. researchgate.netresearchgate.net Blue-colored regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net MEP analysis helps in understanding intermolecular interactions and reactivity patterns. acs.orgias.ac.in

Table 3: FMO Energy Values for Related Cyclohexanone Chalcone Derivatives (kcal/mol) This table shows representative HOMO, LUMO, and energy gap values for related compounds, calculated at the ωB97XD/6-311++G(d,p) level of theory, which helps in understanding the electronic behavior. acs.org

| Compound | E_HOMO | E_LUMO | Energy Gap (ΔE) |

| BH I | -185.79 | -10.69 | 175.10 |

| BH II | -200.34 | -20.34 | 180.00 |

| BH III | -194.86 | -19.69 | 175.17 |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. uni-muenchen.de This method provides a detailed picture of the bonding and electronic delocalization within a molecule. taylorandfrancis.com A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. rsc.orgnumberanalytics.com

Table 4: Representative NBO Second-Order Perturbation Energies (E(2)) for Intramolecular Interactions in Related Systems This table showcases the stabilization energies from donor-acceptor interactions in related molecules, indicating the most significant hyperconjugative effects. tandfonline.commaterialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O) | π(C=C) | ~45.25 |

| π(C=C) | π(C=C) | ~18.71 |

| n(N) | π(C=C) | ~13.20 |

| n(Br) | σ(C-C) | ~9.09 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.degoogle.com This approach provides a rigorous framework for partitioning a molecule into atomic basins and characterizing the nature of interatomic interactions. rsc.org

QTAIM analysis involves locating critical points in the electron density where the gradient of ρ(r) is zero. uni-rostock.de A bond critical point (BCP) found between two nuclei signifies the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), are used to classify the bond. For covalent bonds, ρ_BCP is high and ∇²ρ_BCP is negative. For closed-shell interactions like hydrogen bonds or van der Waals forces, ρ_BCP is low and ∇²ρ_BCP is positive. nih.gov In studies of cyclohexanone derivatives, QTAIM has been used to analyze and quantify weak intermolecular interactions, such as C-H···O hydrogen bonds, which are crucial for understanding the stability of the crystal lattice. acs.orgresearchgate.net

Supramolecular Interactions and Crystal Engineering of 2 P Tolyl Cyclohexanone Derivatives

Elucidation of Non-Covalent Interactions in Crystal Architectures

In derivatives of 2-(p-Tolyl)cyclohexanone that incorporate amide or hydroxyl functionalities, stronger N-H···O and O-H···O hydrogen bonds become dominant features in the crystal packing. rsc.orgresearchgate.net These interactions are highly directional and are primary drivers in the formation of robust supramolecular architectures. researchgate.net For example, in related anilinium derivatives, N-H···O and O-H···O hydrogen bonds are responsible for the stabilization of the crystal structure. researchgate.net The presence of both NH and OH groups can lead to their simultaneous involvement in hydrogen bonding with acceptor atoms. rsc.org In some structures, intramolecular O-H···O hydrogen bonds can also be observed. nih.gov The interplay between these different types of hydrogen bonds dictates the formation of complex three-dimensional networks. researchgate.netnih.gov

A study of pyrazoline derivatives containing a p-tolyl group showed the formation of supramolecular chains mediated by C-H···O interactions. researchgate.net Similarly, research on other heterocyclic derivatives has highlighted the importance of N-H···O hydrogen bonds in forming chains and layers within the crystal lattice. nih.gov

Table 1: Examples of Hydrogen Bonding in this compound Derivatives and Related Structures

| Compound Type | Hydrogen Bond Type | Supramolecular Motif |

|---|---|---|

| Cyclohexanone-based chalcones | C-H···O | Dimer formation |

| Anilinium sulfonates | N-H···O, O-H···O, C-H···O | 3D network |

| Pyrazoline derivatives | C-H···O | Chain formation |

This table is generated based on data from related structures to illustrate potential hydrogen bonding patterns.

The tolyl group in this compound derivatives provides a platform for various aromatic interactions, most notably π-stacking. researchgate.net These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are crucial in the organization of molecules in the crystal. researchgate.net In many crystal structures of related compounds, π-π stacking interactions link molecules into dimers or infinite columns. researchgate.netresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.5 to 3.8 Å. researchgate.net

For example, in some pyrazole (B372694) derivatives containing a p-tolyl group, π–π interactions between the pyrazole and tolyl rings are a prominent feature of the crystal packing, leading to the formation of centrosymmetric dimers. researchgate.net The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements. acs.org

Beyond simple π-π stacking, other interactions involving the π-system, such as C-H···π and lone pair-π interactions, can also be significant. exlibrisgroup.comrsc.org C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are increasingly recognized as important contributors to crystal stability. exlibrisgroup.com Lone pair-π interactions occur when an atom with a lone pair of electrons (like oxygen) is positioned over the π-system of the tolyl ring. nih.gov

Electrostatic interactions, arising from the permanent dipole moments and charge distributions within the molecules, also play a key role. researchgate.net The carbonyl group of the cyclohexanone (B45756) ring, for instance, creates a significant local dipole that influences the orientation of neighboring molecules. The interplay between these attractive and repulsive electrostatic forces is critical in determining the final crystal structure. researchgate.net In some systems, disrupting strong electrostatic interactions with weaker dispersion forces, such as C-H···π interactions, can even influence physical properties like solubility. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. nih.govresearchgate.net This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

In studies of related cyclohexanone derivatives, Hirshfeld surface analysis has been used to quantify the contributions of H···H, C···H/H···C, and O···H/H···O contacts. nih.goviucr.org Typically, H···H contacts account for the largest portion of the surface area, reflecting the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov The analysis of a spiro thiazolidinone derivative of cyclohexanone, which also contains a p-tolyl group, revealed that H···H contacts made up 68.7% of the Hirshfeld surface, with smaller contributions from H···C and H···O contacts. nih.gov The shape index and curvedness plots derived from the Hirshfeld surface can also be used to identify π-π stacking interactions, which appear as characteristic flat regions. nih.gov

Table 2: Illustrative Hirshfeld Surface Contact Percentages for Related Heterocyclic Compounds

| Contact Type | Percentage Contribution (Compound A) | Percentage Contribution (Compound B) |

|---|---|---|

| H···H | 63.9% | 68.7% |

| H···C/C···H | Not specified | Not specified |

| H···O/O···H | Not specified | Not specified |

Data adapted from a study on spiro thiazolidinone derivatives to illustrate the type of information obtained from Hirshfeld analysis. nih.gov

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. uohyd.ac.in The principles of crystal engineering can be applied to this compound and its derivatives to control their solid-state structures and, consequently, their physical properties.

A key strategy in crystal engineering is the use of "supramolecular synthons," which are robust and predictable non-covalent interactions that can be used to assemble molecules into specific arrangements. For this compound derivatives, potential synthons could be based on the interactions discussed above, such as C-H···O mediated chains or π-stacked dimers. By modifying the molecular structure, for example, by introducing functional groups capable of forming strong hydrogen bonds, it is possible to favor the formation of certain synthons over others and thus guide the self-assembly process. researchgate.net

The goal of applying crystal engineering to these systems could be to create new crystalline forms with improved properties, such as enhanced stability, different melting points, or altered solubility. This involves a systematic exploration of how changes in the molecular structure translate into changes in the crystal packing. rsc.org

Investigations into Polymorphism and Co-crystallization of Related Cyclohexanone Structures

Polymorphism is the ability of a compound to exist in more than one crystalline form. uohyd.ac.inresearchgate.net These different forms, or polymorphs, have the same chemical composition but different crystal structures, which can lead to significant differences in their physical properties. uohyd.ac.in The study of polymorphism is of great importance in the pharmaceutical and materials industries. researchgate.net For flexible molecules like many cyclohexanone derivatives, the potential for polymorphism is often high, as different molecular conformations can be "frozen" into the crystal lattice. uohyd.ac.in